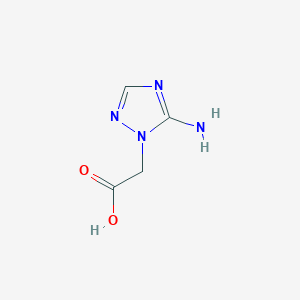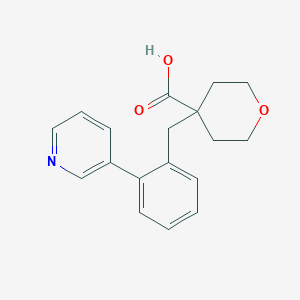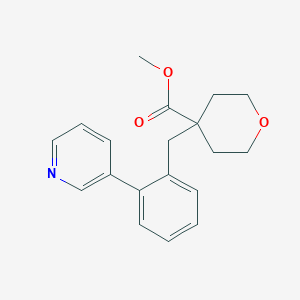
(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid
Descripción general
Descripción
“(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid” is an organic compound with the chemical formula C4H6N4O2 . It is a typical representative of aminoazolecarboxylic acids, which are extensively studied because of their capability to form heteroaromatic oligoamides and affect gene expression . This compound can be used for preparing antibiotics and biologically active substances .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of aminoguanidine with malonic acid in acidic aqueous solutions . The influence of the molar ratio and concentration of the reactants, as well as the temperature and time of the synthesis, on the yield of malonic acid guanylhydrazides was examined . Improved procedures for preparing this compound were suggested .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The amidoalkylation of 3-amino-1,2,4-triazole N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of triethylamine occurred selectively at the endocyclic nitrogen atom N-1 with the formation of the corresponding N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides .Physical And Chemical Properties Analysis
“this compound” is a white crystalline solid with a high solubility in water . Its molecular weight is 142.12 g/mol .Aplicaciones Científicas De Investigación
Structural Studies and Synthesis Techniques
X-ray Diffraction and Spectroscopic Characterization : The compounds derived from 1,2,4-triazole, including structures related to (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid, have been analyzed using X-ray diffraction. Such studies help in understanding their molecular frameworks and hydrogen bonding patterns, which are crucial for their application in various fields (Şahin et al., 2014).
Synthesis of Triazole Derivatives : Research has focused on synthesizing various triazole derivatives, exploring their physical and chemical properties, which can lead to the development of new compounds with potential applications in different scientific areas (Safonov, Panasenko, & Knysh, 2017).
Potential Applications in Material Science
Engineering of Porous Materials : The synthesis and characterization of 1,2,4-triazole-carboxylate derivatives have contributed to the development of novel porous materials. These materials have diverse applications, including storage and catalysis (Naik et al., 2010).
Metal-Organic Frameworks : Triazole derivatives have been used in the construction of metal-organic frameworks (MOFs), which have significant applications in gas storage, separation, and catalysis due to their unique structural properties (Adarsh et al., 2015).
Organic and Inorganic Hybrid Materials
Synthesis of Organic-Inorganic Hybrid Materials : The synthesis of hybrid hexabromotellurate materials using triazole ring-containing amino acids showcases the potential of triazole derivatives in creating new materials with unique properties (Fizer et al., 2021).
Novel Conformational Studies : The flexibility of triazole-carboxylic acid ligands derived from amino acids has been harnessed to synthesize structurally diverse and functionally significant materials (Almeida et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their wide range of biological activities .
Mode of Action
It’s known that the compound can form extensive hydrogen bonding interactions, leading to complex 3d networks . This could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s ability to form complex 3d networks through hydrogen bonding interactions suggests that it may influence a variety of biochemical processes .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The compound’s ability to form complex 3d networks through hydrogen bonding interactions may contribute to its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Amino-1h-1,2,4-triazol-1-yl)acetic acid. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, its ability to form complex 3D networks through hydrogen bonding interactions may enhance its stability .
Análisis Bioquímico
Biochemical Properties
(5-Amino-1h-1,2,4-triazol-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, it interacts with lysine-specific demethylase 1 and acidic mammalian chitinase, affecting their enzymatic activities . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in regulating cellular processes and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, influencing their activity and function. For instance, this compound inhibits the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, it can activate or inhibit other enzymes, leading to changes in gene expression and cellular function . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These dosage effects are important for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, this compound has been shown to inhibit certain enzymes involved in amino acid metabolism, resulting in changes in the levels of specific amino acids . These interactions highlight the compound’s potential in modulating metabolic pathways and its relevance in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects . Additionally, this compound can bind to certain proteins, influencing its localization and distribution within cells . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and its potential in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and metabolism . These subcellular localization mechanisms are important for understanding the compound’s mode of action and its potential in therapeutic applications.
Propiedades
IUPAC Name |
2-(5-amino-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-4-6-2-7-8(4)1-3(9)10/h2H,1H2,(H,9,10)(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKHDOIVZFNTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)




![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)

![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)
![3-[4-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]phenyl]benzoic acid](/img/structure/B1401052.png)

